molecular formula C14H10IN3O6 B12479402 3-iodo-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide

3-iodo-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide

Cat. No.: B12479402
M. Wt: 443.15 g/mol
InChI Key: XPQKVBHHWZMBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides. It features a complex structure with multiple functional groups, including iodine, methoxy, and nitro groups. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of nitro groups to the benzene ring.

    Iodination: Substitution reaction to introduce the iodine atom.

    Amidation: Formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Nitro groups can be reduced to amines under suitable conditions.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.

    Substitution: Nucleophiles such as thiols or amines.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-iodo-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-N-(2-methoxyphenyl)-5-nitrobenzamide
  • 3-iodo-N-(4-nitrophenyl)-5-nitrobenzamide
  • 3-iodo-N-(2-methoxy-4-nitrophenyl)-benzamide

Uniqueness

The unique combination of functional groups in 3-iodo-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both iodine and nitro groups can influence its electronic properties and reactivity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C14H10IN3O6

Molecular Weight

443.15 g/mol

IUPAC Name

3-iodo-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide

InChI

InChI=1S/C14H10IN3O6/c1-24-13-7-10(17(20)21)2-3-12(13)16-14(19)8-4-9(15)6-11(5-8)18(22)23/h2-7H,1H3,(H,16,19)

InChI Key

XPQKVBHHWZMBLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)I)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.